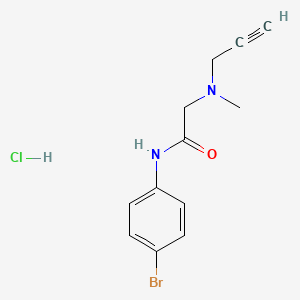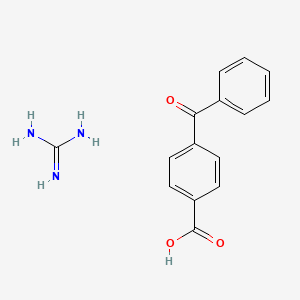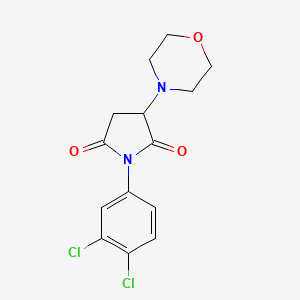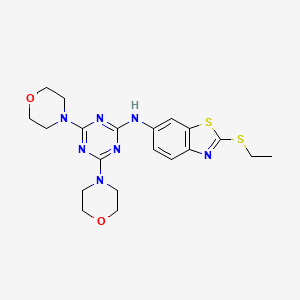![molecular formula C17H19NO5 B5113109 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research for its ability to block the β2-adrenergic receptor and inhibit the effects of epinephrine and norepinephrine.
Mecanismo De Acción
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene is a selective β2-adrenergic receptor antagonist, which means that it blocks the β2-adrenergic receptor and inhibits the effects of epinephrine and norepinephrine. The β2-adrenergic receptor is a G protein-coupled receptor that is activated by epinephrine and norepinephrine. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various physiological effects. By blocking the β2-adrenergic receptor, 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene inhibits the production of cAMP and the activation of PKA.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and bronchial smooth muscle tone. It has also been shown to decrease glucose metabolism, lipid metabolism, and thermogenesis. These effects are consistent with the role of the β2-adrenergic receptor in these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it specifically targets the β2-adrenergic receptor and does not affect other receptors. This makes it a useful tool for studying the role of the β2-adrenergic receptor in various physiological processes. However, 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene. One area of research is the role of the β2-adrenergic receptor in metabolic disorders such as obesity and diabetes. Another area of research is the development of more selective and potent β2-adrenergic receptor antagonists. Finally, the use of 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene in combination with other drugs may also be an area of future research.
Métodos De Síntesis
The synthesis of 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene involves the reaction of 1-methoxy-2-nitrobenzene with 4-(2-bromobutoxy)phenol in the presence of a palladium catalyst. The reaction yields 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene, which can be purified by column chromatography. The purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has been widely used in scientific research to study the role of the β2-adrenergic receptor in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and bronchial smooth muscle tone. It has also been used to study the role of the β2-adrenergic receptor in glucose metabolism, lipid metabolism, and thermogenesis.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-10-4-5-11-17(16)23-13-7-6-12-22-15-9-3-2-8-14(15)18(19)20/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUVLBHVQKOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5621146 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)


![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)